Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate
CAS No.: 103155-85-7
Cat. No.: VC6180140
Molecular Formula: C18H20N2O4
Molecular Weight: 328.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103155-85-7 |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 328.368 |
| IUPAC Name | diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate |
| Standard InChI | InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20) |
| Standard InChI Key | KETMARNSRSOQQH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate, reflects its three core components:
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A 2-methylquinolin-4-yl group, providing aromaticity and planar rigidity.
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An aminomethylene linker (-NH-CH=), enabling conjugation and hydrogen bonding.
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Diethyl propanedioate termini, contributing ester functionality and solubility in organic solvents .
Table 1: Key Identifiers and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄ | |
| Molecular Weight | 328.368 g/mol | |
| CAS Registry Number | 103155-85-7 | |
| SMILES | CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC | |
| InChIKey | KETMARNSRSOQQH-UHFFFAOYSA-N |
The X-ray crystallography data for this compound remains unpublished, but its structural analogs, such as diethyl 2-[(6-methylpyridin-2-ylamino)methylene]malonate (CAS 13250-95-8), exhibit planar configurations stabilized by intramolecular hydrogen bonds between the amine and carbonyl groups .
Synthetic Accessibility
The synthesis typically involves:
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Quinoline Core Formation: Pfitzinger reaction between isatin derivatives and ketones under basic conditions .
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Esterification: Refluxing carboxylic acid intermediates (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) with ethanol and sulfuric acid .
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Hydrazide Formation: Treatment with hydrazine hydrate to yield reactive intermediates for further functionalization .
For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (a structural analog) is synthesized via 12-hour reflux in ethanol with H₂SO₄, achieving yields >75% .
Reactivity and Derivative Synthesis
Key Reaction Pathways
The compound’s α,β-unsaturated ester system and quinoline amine enable diverse transformations:
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Cyclocondensation: With β-diketones (e.g., acetylacetone) to form pyrazolyl derivatives, as demonstrated in the synthesis of 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one .
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Nucleophilic Addition: Malononitrile reacts with the hydrazide moiety to generate pyrazole rings, evidenced by characteristic *¹H NMR signals at δ 4.37 ppm (CH₂) and δ 11.14 ppm (NH) .
Table 2: Representative Derivatives and Applications
Biological and Industrial Relevance
Material Science Applications
The conjugated π-system and ester groups enable:
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Coordination chemistry: Metal complexation for catalytic or sensing applications.
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Polymer precursors: Copolymerization with dienes to create thermally stable resins .
Challenges and Future Directions
Knowledge Gaps
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Solubility and pharmacokinetics: No data exist on aqueous solubility or LogP values, critical for drug development .
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Toxicity profiles: Acute and chronic toxicity studies are needed to assess safety.
Synthetic Optimization Opportunities
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Microwave-assisted synthesis: Reduce reaction times from hours to minutes.
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Enantioselective catalysis: Develop asymmetric routes to access stereoisomers with enhanced bioactivity.
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